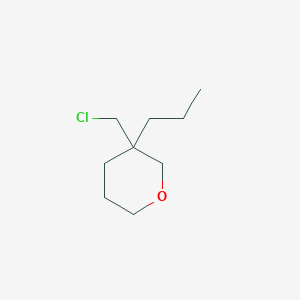![molecular formula C10H12N4S B13185997 2-Methyl-7-(propan-2-yl)-4H,6H-[1,3]diazino[4,5-d]pyrimidine-4-thione](/img/structure/B13185997.png)
2-Methyl-7-(propan-2-yl)-4H,6H-[1,3]diazino[4,5-d]pyrimidine-4-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-7-(propan-2-yl)-4H,6H-[1,3]diazino[4,5-d]pyrimidine-4-thione is a heterocyclic compound that belongs to the diazino-pyrimidine family This compound is characterized by its unique structure, which includes a diazino ring fused with a pyrimidine ring, and a thione group at the 4-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-7-(propan-2-yl)-4H,6H-[1,3]diazino[4,5-d]pyrimidine-4-thione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-amino-4-methyl-6-(propan-2-yl)pyrimidine with carbon disulfide in the presence of a base, followed by cyclization to form the desired thione compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is crucial in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-7-(propan-2-yl)-4H,6H-[1,3]diazino[4,5-d]pyrimidine-4-thione undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The compound can be reduced to form corresponding thiols.
Substitution: The methyl and isopropyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-Methyl-7-(propan-2-yl)-4H,6H-[1,3]diazino[4,5-d]pyrimidine-4-thione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Industry: Utilized in the development of new materials with specific properties, such as corrosion resistance or catalytic activity.
Mécanisme D'action
The mechanism of action of 2-Methyl-7-(propan-2-yl)-4H,6H-[1,3]diazino[4,5-d]pyrimidine-4-thione involves its interaction with molecular targets, such as enzymes or receptors. For instance, as an inhibitor of HER2, it binds to the active site of the enzyme, preventing its normal function and thereby inhibiting cell proliferation in certain types of cancer . The compound may also modulate other signaling pathways, contributing to its overall biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Diazino[5,4-d]pyrimidines: These compounds share a similar core structure but may have different substituents, leading to variations in their chemical and biological properties.
Pyrazolo[3,4-d]pyrimidines: Another class of heterocyclic compounds with a similar fused ring system but different nitrogen positioning.
Uniqueness
2-Methyl-7-(propan-2-yl)-4H,6H-[1,3]diazino[4,5-d]pyrimidine-4-thione is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to inhibit HER2 and other molecular targets makes it a valuable compound for therapeutic research and development.
Propriétés
Formule moléculaire |
C10H12N4S |
|---|---|
Poids moléculaire |
220.30 g/mol |
Nom IUPAC |
7-methyl-2-propan-2-yl-8H-pyrimido[4,5-d]pyrimidine-5-thione |
InChI |
InChI=1S/C10H12N4S/c1-5(2)8-11-4-7-9(14-8)12-6(3)13-10(7)15/h4-5H,1-3H3,(H,11,12,13,14,15) |
Clé InChI |
LKIIXSMVBQIHKN-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(=S)C2=CN=C(N=C2N1)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


methanol](/img/structure/B13185917.png)
![Ethyl 6-methyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13185925.png)
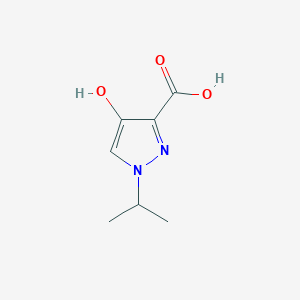
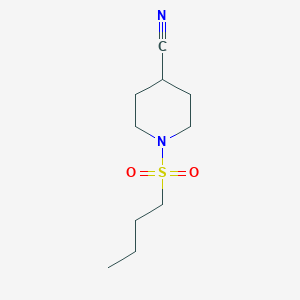
![Ethyl [(4-ethynylphenyl)carbamoyl]formate](/img/structure/B13185942.png)


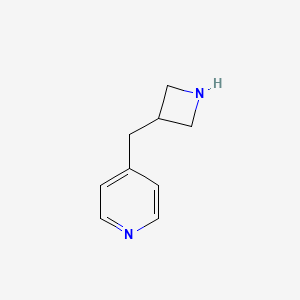
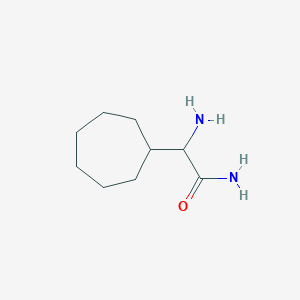
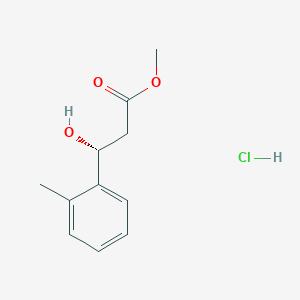
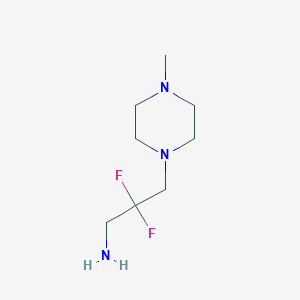
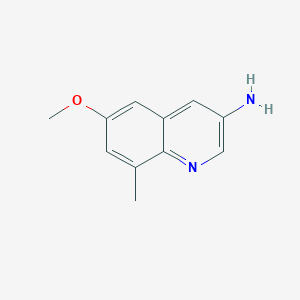
![1-[1-(Aminomethyl)-2-methylcyclopentyl]propan-1-ol](/img/structure/B13186014.png)
